3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid
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Overview
Description
3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes azido, hydroxy, iodobenzoic, and phosphinyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Azido Group: This can be achieved through nucleophilic substitution reactions where an azide ion replaces a leaving group such as bromide or chloride.
Introduction of the Hydroxy and Iodobenzoic Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Phosphinylation: The addition of the phosphinyl group can be carried out using phosphine reagents under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Batch Processing: Using large reactors to carry out each step of the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis and improve yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The iodobenzoic group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium azide (NaN3), various nucleophiles.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with different substituents replacing the iodobenzoic group.
Scientific Research Applications
3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, while the hydroxy and phosphinyl groups can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
1,3,5-Triazines: Used in the production of herbicides and polymer stabilizers.
Properties
Molecular Formula |
C24H31IN5O7P |
---|---|
Molecular Weight |
659.4 g/mol |
IUPAC Name |
3-[1-[[3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37) |
InChI Key |
IHFUJPDKHJTHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O |
Origin of Product |
United States |
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